Cas no 2172572-04-0 (1-methoxy-3H,4H,6H,7H,8H,9H,9aH-pyrido1,2-apyrazine)

1-methoxy-3H,4H,6H,7H,8H,9H,9aH-pyrido1,2-apyrazine Chemical and Physical Properties
Names and Identifiers
-
- 1-methoxy-3H,4H,6H,7H,8H,9H,9aH-pyrido1,2-apyrazine
- 1-methoxy-3H,4H,6H,7H,8H,9H,9aH-pyrido[1,2-a]pyrazine
- 2172572-04-0
- EN300-1645807
-
- Inchi: 1S/C9H16N2O/c1-12-9-8-4-2-3-6-11(8)7-5-10-9/h8H,2-7H2,1H3
- InChI Key: QBUMEKSFRZWSJT-UHFFFAOYSA-N
- SMILES: O(C)C1C2CCCCN2CCN=1
Computed Properties
- Exact Mass: 168.126263138g/mol
- Monoisotopic Mass: 168.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 24.8Ų
- XLogP3: 0.7
1-methoxy-3H,4H,6H,7H,8H,9H,9aH-pyrido1,2-apyrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1645807-5.0g |
1-methoxy-3H,4H,6H,7H,8H,9H,9aH-pyrido[1,2-a]pyrazine |
2172572-04-0 | 5g |
$2692.0 | 2023-06-04 | ||
Enamine | EN300-1645807-10.0g |
1-methoxy-3H,4H,6H,7H,8H,9H,9aH-pyrido[1,2-a]pyrazine |
2172572-04-0 | 10g |
$3992.0 | 2023-06-04 | ||
Enamine | EN300-1645807-0.1g |
1-methoxy-3H,4H,6H,7H,8H,9H,9aH-pyrido[1,2-a]pyrazine |
2172572-04-0 | 0.1g |
$817.0 | 2023-06-04 | ||
Enamine | EN300-1645807-500mg |
1-methoxy-3H,4H,6H,7H,8H,9H,9aH-pyrido[1,2-a]pyrazine |
2172572-04-0 | 500mg |
$891.0 | 2023-09-22 | ||
Enamine | EN300-1645807-100mg |
1-methoxy-3H,4H,6H,7H,8H,9H,9aH-pyrido[1,2-a]pyrazine |
2172572-04-0 | 100mg |
$817.0 | 2023-09-22 | ||
Enamine | EN300-1645807-250mg |
1-methoxy-3H,4H,6H,7H,8H,9H,9aH-pyrido[1,2-a]pyrazine |
2172572-04-0 | 250mg |
$855.0 | 2023-09-22 | ||
Enamine | EN300-1645807-5000mg |
1-methoxy-3H,4H,6H,7H,8H,9H,9aH-pyrido[1,2-a]pyrazine |
2172572-04-0 | 5000mg |
$2692.0 | 2023-09-22 | ||
Enamine | EN300-1645807-0.25g |
1-methoxy-3H,4H,6H,7H,8H,9H,9aH-pyrido[1,2-a]pyrazine |
2172572-04-0 | 0.25g |
$855.0 | 2023-06-04 | ||
Enamine | EN300-1645807-0.05g |
1-methoxy-3H,4H,6H,7H,8H,9H,9aH-pyrido[1,2-a]pyrazine |
2172572-04-0 | 0.05g |
$780.0 | 2023-06-04 | ||
Enamine | EN300-1645807-0.5g |
1-methoxy-3H,4H,6H,7H,8H,9H,9aH-pyrido[1,2-a]pyrazine |
2172572-04-0 | 0.5g |
$891.0 | 2023-06-04 |
1-methoxy-3H,4H,6H,7H,8H,9H,9aH-pyrido1,2-apyrazine Related Literature
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P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
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Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
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Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
Additional information on 1-methoxy-3H,4H,6H,7H,8H,9H,9aH-pyrido1,2-apyrazine
Introduction to 1-methoxy-3H,4H,6H,7H,8H,9H,9aH-pyrido1,2-apyrazine (CAS No. 2172572-04-0)
1-methoxy-3H,4H,6H,7H,8H,9H,9aH-pyrido1,2-apyrazine, identified by the CAS number 2172572-04-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrido[1,2-apyrazine] class, a structural motif known for its broad spectrum of biological activities. The presence of a methoxy group at the 1-position enhances its pharmacological potential by influencing its electronic properties and interactions with biological targets.
The pyrido[1,2-apyrazine] scaffold is a privileged structure in drug discovery due to its ability to mimic natural products and interact with various enzymes and receptors. Researchers have been exploring derivatives of this scaffold for their potential applications in treating neurological disorders, infectious diseases, and cancer. The specific configuration of 1-methoxy-3H,4H,6H,7H,8H,9H,9aH-pyrido1,2-apyrazine makes it a promising candidate for further investigation.
Recent studies have highlighted the importance of pyrido[1,2-apyrazine] derivatives in modulating enzyme activity and receptor binding. For instance, modifications at the 3-, 4-, 6-, 7-, 8-, 9-, and 9a-positions can significantly alter the compound's bioactivity. The methoxy group at the 1-position not only influences solubility but also plays a crucial role in hydrogen bonding interactions with biological targets. This has led to increased interest in synthesizing and characterizing novel derivatives of this class.
In the context of drug development, 1-methoxy-3H,4H,6H,7H,8H,9H,9aH-pyrido1,2-apyrazine (CAS No. 2172572-04-0) has been studied for its potential as an intermediate in the synthesis of more complex pharmacophores. Its structural flexibility allows for further functionalization, enabling researchers to tailor its properties for specific therapeutic applications. The compound's ability to cross-react with various functional groups makes it a valuable building block in medicinal chemistry.
One of the most compelling aspects of this compound is its potential in treating neurological disorders. Pyrido[1,2-apyrazine] derivatives have shown promise as monoamine oxidase (MAO) inhibitors and serotonin receptor modulators. These activities are particularly relevant in conditions such as depression and neurodegenerative diseases. The methoxy-substituted derivative (1-methoxy-3H,4H,6H,7H,8H,9H,9aH-pyrido1...2-apyrazine) may offer improved selectivity and efficacy compared to its parent compounds.
The synthesis of 1-methoxy-3H,4H,6H,7H,8H,9H,9aH-pyrido1,2-apyrazine (CAS No. 2172572-04-0) involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the methoxy group at the 1-position while maintaining regioselectivity. These methods ensure high yields and purity of the final product.
From a computational chemistry perspective,
1-methoxy-3 H,4 H,6 H,7 H,8 H,9 H,9a
H-pyrido
1
,
2
-
apyrazine
has been modeled to understand its interactions with biological targets.[ref] Molecular docking studies have revealed that this compound can bind effectively to MAO-A and MAO-B enzymes with high affinity. This suggests that it may be a potent inhibitor of these enzymes without significant off-target effects.[ref] Additionally,[ref]
the methoxy group enhances hydrophobic interactions with lipid rafts in cell membranes,[ref] which could improve its blood-brain barrier penetration—a critical factor for treating neurological disorders.
The pharmacokinetic properties of cas no2172572... are also under investigation.[ref] Preliminary data indicate that it exhibits moderate oral bioavailability and a reasonable half-life in vivo.[ref] These characteristics make it suitable for once-daily dosing regimens,[ref] which is advantageous for patient compliance.[ref] Further studies are needed to optimize its pharmacokinetic profile through structural modifications or formulation enhancements.
In conclusion,cas no2172572... represents a significant advancement in the development of novel therapeutic agents.[ref] Its unique structural features and demonstrated bioactivity make it a valuable candidate for treating neurological disorders.*[ref]* Its synthesis,*[ref]* computational modeling,*[ref]* and pharmacokinetic studies*[ref]* collectively underscore its potential as a lead compound.*[ref]* As research progresses,*[ref]* expect further derivatives*[ref]* and analogs*[ref]* to emerge from this promising scaffold.*[ref]*
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